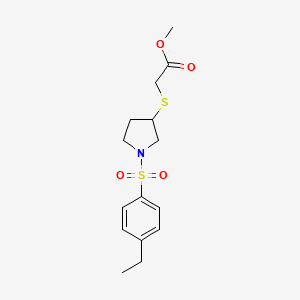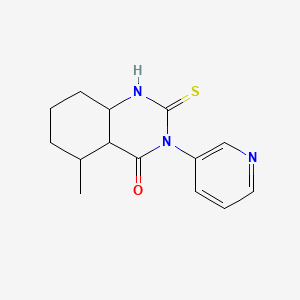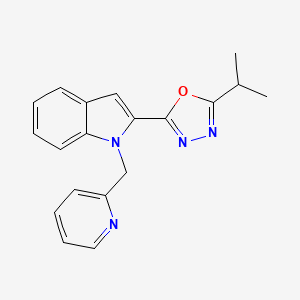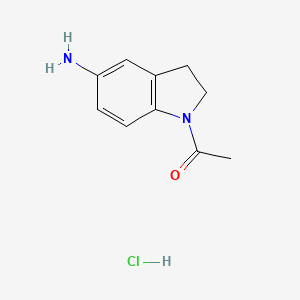
1-(5-amino-2,3-dihydro-1H-indol-1-yl)ethan-1-one hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is also known as 5-amino-1-methyl-2,3-dihydro-1H-indol-2-one hydrochloride . It has a molecular formula of C17H14N3O2Cl .
Synthesis Analysis
The synthesis of this compound involves several steps. The most direct method for the preparation of (2,3-dihydro-1H-indol-5-ylmethyl)amine 1 is the Tscherniac-Einhorn reaction of indoline with commercially available 2-(hydroxymethyl)isoindoline-1,3-dione using concentrated sulfuric acid as a catalyst .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various techniques such as FT-IR, 1H-NMR, and ESI-MS . The FT-IR spectrum shows peaks at 3061 (Ar-H str), 1538 (Ar-C str), 3369 (NH-str), 1646 (NH-bend), 1705 (C=O-str), and 689 (Cl). The 1H-NMR spectrum shows signals at δ 4.69 (s, 2H, CH2-H), δ 6.68 (d, 2H, J = 10.3 Hz, CH-H), δ 7.27 (s, 4H, Ar-H), δ 7.50 (d, 2H, J = 12.4 Hz, Ar-H) δ 7.88 (d, 2H, J = 14.1 Hz, Ar-H), δ 8.25 (s, 1H, NH-H), δ 9.10 (s, 1H, NOH-H) .Chemical Reactions Analysis
The compound has been found to inhibit RIPK1 with a binding affinity (KD) of 0.004 μM and an enzymatic IC50 value of 0.011 μM, showing good kinase selectivity .Physical And Chemical Properties Analysis
The compound has a yield of 89% and a melting point of 211–213°C . The ESI-MS shows m/z values of 327 (57) [M + ], 329 (21) [M + +2], 267 (37), 201 (45), 159 (26), 115 (100), 77 (37), 39 (26) .科学的研究の応用
Eco-Compatible Synthesis Methods
A study by Fatma et al. (2014) introduces an eco-friendly multicomponent strategy for synthesizing new indole derivatives in an aqueous medium, showcasing an approach that emphasizes sustainability in chemical synthesis (Fatma et al., 2014).
Structural Evaluation and Derivatives Synthesis
Research by Kukuljan et al. (2016) focuses on the synthesis and structural evaluation of specific indole derivatives, demonstrating the versatility and complexity of indole chemistry and its potential in material science and molecular engineering (Kukuljan et al., 2016).
Antibacterial and Antifungal Properties
A study conducted in 2020 delves into the synthesis of novel 1H-Indole derivatives with significant antimicrobial activity, underscoring the compound's potential in developing new antibacterial and antifungal agents (2020).
Precursor for Novel Compounds
Petukhova et al. (2004) illustrate the use of indole derivatives as precursors for creating unique compounds, such as 1,2-bis(methylamino)ethane-1,2-diol dihydrochloride, which can be further utilized in synthesizing structurally complex and functional molecules (Petukhova et al., 2004).
Spectroscopic Probes for Protein Interactions
Jefferson et al. (1990) explore the characterization of indo-1 and quin-2 as spectroscopic probes for Zn2+-protein interactions, demonstrating the utility of indole derivatives in biochemical and medical research (Jefferson et al., 1990).
作用機序
Target of Action
Indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, making indole derivatives valuable for the development of new therapeutic derivatives .
Mode of Action
It’s known that indole derivatives can interact with their targets in a variety of ways, depending on the specific derivative and target . For instance, some indole derivatives have been found to inhibit certain enzymes, while others may act as agonists or antagonists at various receptors .
Biochemical Pathways
Indole derivatives are known to affect a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . Each of these activities likely involves different biochemical pathways.
Result of Action
One study found that a compound with a similar structure potently inhibited ripk1, which could efficiently protect cells from necroptosis and attenuate the necrotic cell death of vascular endothelial cells induced by tumor cells both in vitro and in vivo .
Safety and Hazards
特性
IUPAC Name |
1-(5-amino-2,3-dihydroindol-1-yl)ethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O.ClH/c1-7(13)12-5-4-8-6-9(11)2-3-10(8)12;/h2-3,6H,4-5,11H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCCXGUDRZSRQIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C1C=CC(=C2)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-amino-2,3-dihydro-1H-indol-1-yl)ethan-1-one hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1'-Methyl-4'-(3-nitrophenyl)-1'',2,2'',4-tetrahydrodispiro[1-benzopyran-3,3'-pyrrolidine-2',3''-indole]-2'',4-dione](/img/structure/B2959537.png)
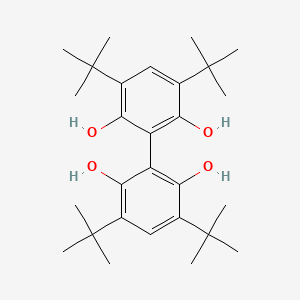
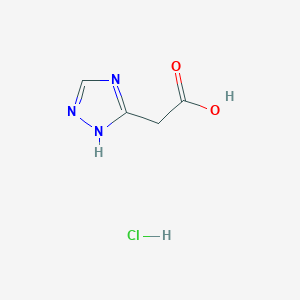
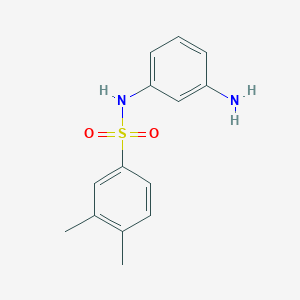

![N-(3,5-dimethylphenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2959547.png)
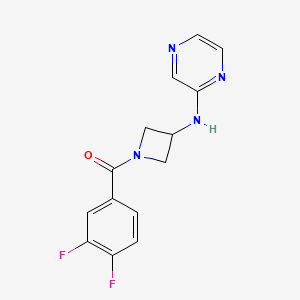
![(2E)-2-[2-(2-chlorophenyl)hydrazin-1-ylidene]-3-oxo-3-phenylpropanal](/img/structure/B2959551.png)
![2-[7-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]acetic acid](/img/structure/B2959553.png)
